

An In-depth Technical Guide to Iodoacetamido-PEG6-azide: Properties, Structure, and Applications

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Compound of Interest

Compound Name: Iodoacetamido-PEG6-azide

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This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Iodoacetamido-PEG6-azide**, a heterobifunctional crosslinker essential for advanced bioconjugation, drug development, and proteomics research. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information and standardized experimental protocols.

Core Chemical Properties and Structure

Iodoacetamido-PEG6-azide is a versatile chemical tool featuring two distinct reactive moieties separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The iodoacetamido group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The terminal azide group enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry."^{[1][2]} The PEG6 linker enhances the water solubility of the molecule and the resulting conjugate.^[3]

The structure of **Iodoacetamido-PEG6-azide** consists of an iodoacetamide functional group at one end, a flexible PEG6 chain in the middle, and a terminal azide group. This unique arrangement allows for a two-step sequential or one-pot bioconjugation strategy.

Quantitative Data

The key quantitative properties of **Iodoacetamido-PEG6-azide** are summarized in the table below. This information is critical for accurate experimental design, including determining appropriate molar excess and reaction conditions.

Property	Value	Source(s)
Chemical Formula	C ₁₆ H ₃₁ IN ₄ O ₇	[1]
Molecular Weight	518.4 g/mol	[1]
CAS Number	1240737-77-2	[1]
Purity	Typically ≥95%	
Appearance	White to off-white solid or oil	General Knowledge
Storage Conditions	-20°C, protect from light	[1]
Solubility		
DMSO	Soluble (Est. >100 mg/mL)*	[4]
DMF	Soluble	[5]
DCM	Soluble	[5]
Water	Aqueous soluble	[1]

Note on Solubility: Quantitative solubility data for **Iodoacetamido-PEG6-azide** is not readily available. The estimated solubility in DMSO is based on data for the structurally similar Iodoacetamide-PEG3-azide.[4] It is recommended to perform small-scale solubility tests for specific applications.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reactions involving **Iodoacetamido-PEG6-azide**: thiol-reactive labeling and azide-alkyne cycloaddition.

Protocol 1: Thiol-Reactive Labeling of a Cysteine-Containing Protein

This protocol outlines the steps for conjugating **Iodoacetamido-PEG6-azide** to a protein via its cysteine residues.

Materials:

- Protein with at least one free cysteine residue
- **Iodoacetamido-PEG6-azide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.2-8.0. Avoid buffers containing thiols.
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Quenching Reagent: L-cysteine or DTT
- Desalting column for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide reagent.
- Reagent Preparation:
 - Prepare a stock solution of **Iodoacetamido-PEG6-azide** in a compatible organic solvent like DMSO or DMF (e.g., 10 mM). This solution should be prepared fresh and protected from light.
- Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the **Iodoacetamido-PEG6-azide** stock solution to the protein solution.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The optimal reaction time may need to be determined empirically.
- Quenching:
 - Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the iodoacetamide reagent to stop the reaction by consuming any unreacted crosslinker. Incubate for 15-30 minutes.
- Purification:
 - Remove the excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein (from Protocol 1) and an alkyne-containing molecule.

Materials:

- Azide-functionalized protein
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Reducing agent: Sodium ascorbate
- Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

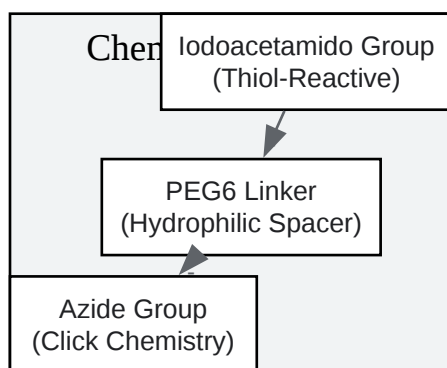
- Reaction Buffer: PBS or similar non-coordinating buffer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
 - Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM THPTA in water).
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 1:5 to 1:10 molar ratio of protein to alkyne).
 - If using a ligand, pre-mix the CuSO₄ and ligand solutions. Add this mixture to the protein solution to a final copper concentration of 50-250 μM.
 - Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
- Incubation:
 - Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
- Purification:
 - The resulting triazole-linked conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, to remove excess reagents and catalyst.

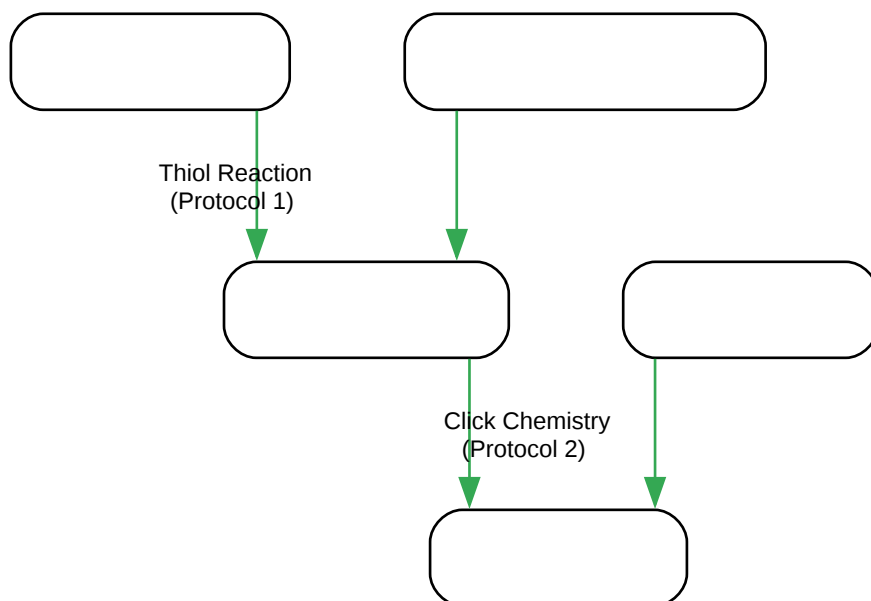
Visualizing the Workflow

The following diagrams illustrate the chemical structure and the experimental workflow of using **Iodoacetamido-PEG6-azide** for bioconjugation.



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Structure of **Iodoacetamido-PEG6-azide**.



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Experimental workflow for bioconjugation.

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